XL228

Description

Tyrosine Kinase Inhibitor this compound is a synthetic molecule that targets multiple tyrosine kinases with potential antineoplastic activity. Tyrosine kinase inhibitor this compound binds to and inhibits the activities of multiple tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF1R), Src tyrosine kinase, and Bcr-Abl tyrosine kinase. Blockade of these kinases may result in the inhibition of tumor angiogenesis, cell proliferation, and metastasis. In addition, this agent may be a potent inhibitor of the T315I mutant form of the Abl protein, which is associated with the resistance of chronic myelogenous leukemia (CML) to other tyrosine kinase inhibitors. IGF1R and Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis. Bcr-Abl translocation leads to constitutive activation of ABL kinase and is commonly associated with Philadelphia-positive acute lymphocytic leukemia (ALL).

Structure

3D Structure

Properties

IUPAC Name |

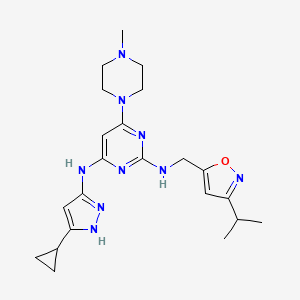

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKJNCZNEOTEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898280-07-4 | |

| Record name | XL-228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898280074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33M2XSK003 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multi-Faceted Function of XL228: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

XL228 is a potent, synthetic, multi-targeted protein kinase inhibitor with significant potential in antineoplastic therapy. This small molecule inhibitor demonstrates a broad spectrum of activity by targeting several key tyrosine and serine/threonine kinases crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, target profile, and supporting experimental data.

Core Mechanism of Action

This compound functions by binding to and inhibiting the activity of multiple protein kinases involved in oncogenic signaling pathways. By blocking the phosphorylation events mediated by these kinases, this compound effectively disrupts the downstream signaling cascades that drive tumor growth and progression. Its multi-targeted nature allows it to overcome resistance mechanisms that can arise from the redundancy of signaling pathways in cancer cells.

Target Profile and Inhibitory Activity

This compound has been shown to potently inhibit a range of kinases. The primary targets and their respective inhibitory concentrations are summarized below.

| Target Kinase | IC50 / Ki Value | Enzyme/Cell-based | Reference |

| Bcr-Abl | 5 nM (IC50) | Biochemical | [1][2] |

| Bcr-Abl (T315I mutant) | 1.4 nM (Ki) | Biochemical | [1][3] |

| Aurora A | 3.1 nM (IC50) | Biochemical | [1][3] |

| Aurora B | >10 nM (Cellular) | Cellular | [4] |

| IGF-1R | 1.6 nM (IC50) | Biochemical | [1][3] |

| Src | 6.1 nM (IC50) | Biochemical | [1][3] |

| Lyn | 2 nM (IC50) | Biochemical | [1][3] |

| FGFR1-3 | Sub-20 nM (Cellular) | Cellular Kinase ELISA | [4] |

| ALK | ~200 nM (Cellular) | Cellular Kinase ELISA | [4] |

Table 1: Inhibitory Activity of this compound Against Key Protein Kinases. IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the kinase activity or the inhibition constant, respectively.

Signaling Pathways Targeted by this compound

The therapeutic potential of this compound stems from its ability to simultaneously modulate multiple critical cancer-related signaling pathways.

Abl and Bcr-Abl Signaling in CML

This compound is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[5] It effectively inhibits both the wild-type and the T315I mutant form of Bcr-Abl, which is resistant to other tyrosine kinase inhibitors.[1][5] Inhibition of Bcr-Abl blocks downstream signaling through pathways such as STAT5, leading to the suppression of proliferation and induction of apoptosis in CML cells.[1]

References

The Multi-Targeted Kinase Inhibitor XL228: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

XL228 is a potent, synthetic small-molecule inhibitor that targets multiple tyrosine and serine/threonine kinases crucial to cancer cell proliferation, survival, and metastasis.[1][2] This technical guide provides an in-depth analysis of this compound's multi-targeted nature, summarizing key preclinical and clinical findings.

Core Mechanism of Action

This compound exhibits a broad pattern of protein kinase inhibition.[3][4] Its primary targets include the insulin-like growth factor 1 receptor (IGF-1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Aurora kinases A and B, fibroblast growth factor receptors (FGFR1-3), and anaplastic lymphoma kinase (ALK).[3][4][5][6] By binding to and inhibiting the activity of these kinases, this compound can disrupt key signaling pathways involved in tumor angiogenesis, cell cycle progression, and metastatic spread.[2]

A significant feature of this compound is its potent activity against the T315I mutant form of the Bcr-Abl fusion protein.[2][3] This mutation confers resistance to several other tyrosine kinase inhibitors used in the treatment of chronic myelogenous leukemia (CML).[2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against its key targets has been quantified through various biochemical and cellular assays. The following tables summarize the available data on its potency.

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| Bcr-Abl | 5[3][7] | 5 (wild type Abl)[3][4] | Also potent against the T315I mutant.[2] |

| Bcr-Abl (T315I mutant) | 1.4[3][4] | ||

| Aurora A | 3.1[3][7] | ||

| IGF-1R | 1.6[3][7] | ||

| Src | 6.1[3][7] | ||

| Lyn | 2[3][7] | A member of the Src family of kinases. | |

| FGFR1-3 | Inhibition demonstrated in cellular assays.[8] | ||

| ALK | Inhibition demonstrated in cellular assays.[8] |

Cellular Activity:

| Cell Line/Model | Assay | IC50 (nM) | Notes |

| K562 cells | Inhibition of BCR-ABL phosphorylation | 33[3][7] | |

| K562 cells | Inhibition of STAT5 phosphorylation | 43[3][7] | STAT5 is a substrate of BCR-ABL. |

| Various cancer cell lines | Viability assays | <100[3][4][7][8] | Approximately 30% of cell lines tested showed this level of sensitivity, particularly those with ALK or FGFR mutations/amplifications.[3][4][8] |

| HeLa cells | Elimination of Aurora A and B phosphorylation | >10[3][4][8] |

Signaling Pathways Targeted by this compound

This compound's multi-targeted nature allows it to intervene in several critical cancer-related signaling pathways. The diagram below illustrates the key pathways affected by this compound.

Caption: Key signaling pathways inhibited by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines the general protocols used in the characterization of this compound.

Biochemical Kinase Assays (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human kinases are purified. A suitable peptide or protein substrate for each kinase is selected, often biotinylated for detection.

-

Assay Reaction: The kinase, substrate, and ATP are incubated in an appropriate buffer system in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Detection: The extent of substrate phosphorylation is quantified. This is commonly achieved through methods such as:

-

ELISA-based assays: A phosphospecific antibody is used to detect the phosphorylated substrate.

-

Radiometric assays: [γ-³²P]ATP is used, and the incorporation of the radiolabel into the substrate is measured.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Phosphorylation Assays (General Protocol)

-

Cell Culture and Treatment: Cancer cell lines expressing the target kinase are cultured to a suitable confluency. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Immunoblotting or ELISA:

-

Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. A primary antibody against the total protein is used as a loading control.

-

ELISA: A sandwich ELISA format is used with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

-

-

Data Analysis: The signal intensity of the phosphorylated protein is normalized to the total protein signal. The IC50 value is determined from the dose-response curve.

Cell Viability Assays (General Protocol)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of time, typically 48-72 hours.

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as:

-

MTT or WST-1 assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

In Vivo Xenograft Studies (General Protocol)

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous infusion) at a specified dose and schedule.[9] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised to analyze the phosphorylation status of target kinases and downstream signaling proteins.[3]

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Clinical Development and Observations

This compound has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors, multiple myeloma, and Philadelphia chromosome-positive (Ph+) leukemias.[9][10]

Key Clinical Findings:

-

Administration: this compound was administered as a one-hour intravenous infusion, with both once-weekly and twice-weekly dosing regimens explored.[9]

-

Safety and Tolerability: The compound was generally well-tolerated at the doses tested.[9][11] Common adverse events included hyperglycemia, neutropenia, nausea, and fatigue, which were mostly Grade 1 or 2 in severity.[10] Dose-limiting toxicities included neutropenia and hyperglycemia at higher doses.[10]

-

Clinical Activity: Encouraging signs of clinical activity were observed in heavily pre-treated patients.[9] This included a confirmed partial response in a patient with non-small cell lung cancer and stable disease for 12 weeks or more in a significant portion of patients.[10] In patients with CML and Ph+ ALL, including those with the T315I mutation, clinical activity was also demonstrated, with some patients achieving complete or major cytogenetic responses.[9]

-

Pharmacodynamics: Pharmacodynamic assessments in patient samples (tumor biopsies, skin, hair) confirmed the inhibition of IGF-1R, SRC, FGFR, and Aurora B signaling pathways.[8][10][11]

The following diagram illustrates a simplified workflow for a Phase 1 clinical trial of this compound.

Caption: Simplified workflow of a Phase 1 clinical trial for this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-characterized preclinical profile and demonstrated clinical activity. Its ability to potently inhibit key drivers of cancer progression, including IGF-1R, Src, Abl (wild-type and T315I mutant), Aurora kinases, and FGFRs, provides a strong rationale for its therapeutic potential in various solid and hematological malignancies. The data summarized in this guide highlight the comprehensive approach taken to understand the multifaceted mechanism of action of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:898280-07-4 | Chemsrc [chemsrc.com]

- 5. XL-228 - Chemietek [chemietek.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | Bcr-Abl | Src | Aurora Kinase | IGF-1R | TargetMol [targetmol.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Exelixis Reports Positive Phase 1 Data for this compound at ASH Annual Meeting | Exelixis, Inc. [ir.exelixis.com]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

Investigating the Anti-proliferative Effects of XL228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL228 is a potent, multi-targeted small molecule inhibitor with significant anti-proliferative activity across a range of cancer cell types. Developed by Exelixis, this synthetic molecule has been investigated for its therapeutic potential in both solid tumors and hematologic malignancies. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, its mechanism of action, and detailed experimental methodologies for its investigation.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously targeting multiple key signaling pathways involved in cell growth, survival, and metastasis. It is a potent inhibitor of a panel of protein kinases, including:

-

Insulin-like Growth Factor 1 Receptor (IGF-1R): A critical receptor tyrosine kinase that promotes tumor cell proliferation and survival.

-

Src Family Kinases: Non-receptor tyrosine kinases that play a crucial role in cell adhesion, migration, and invasion.

-

Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl): A non-receptor tyrosine kinase, the aberrant activity of which is a hallmark of Chronic Myelogenous Leukemia (CML). This compound is also effective against the T315I mutant form of Bcr-Abl, which confers resistance to other tyrosine kinase inhibitors.

-

Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression and cytokinesis.[1]

-

Fibroblast Growth Factor Receptors (FGFR1-3): Receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[1]

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in the development of various cancers.[1]

By inhibiting these targets, this compound disrupts the downstream signaling cascades that drive uncontrolled cell division and survival.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been demonstrated in a variety of cancer cell lines. The following tables summarize the available quantitative data.

| Target Kinase | IC50 (nM) |

| Bcr-Abl | 5 |

| Aurora A | 3.1 |

| IGF-1R | 1.6 |

| Src | 6.1 |

| Lyn | 2 |

| FGFR1 | 8 |

| FGFR2 | 2 |

| FGFR3 | 3 |

| Cancer Type | Cell Line(s) | Effect | Quantitative Data |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | HN-5, FaDu, UMSCC-1 | Reduced cell survival, inhibited migration and invasion, enhanced radiosensitivity. | 10-70% reduction in survival (5-100 nM).[1] In HN-5 cells, 100 nM this compound induced apoptosis in 32% of cells and caused G2/M phase accumulation.[1] Radiosensitization enhancement factor of 2.27 in HN-5 cells at 100 nM.[1] |

| Non-Small Cell Lung Cancer (NSCLC) | H460, A549, H1299 | Reduced cell survival, inhibited migration and invasion, enhanced radiosensitivity. | 10-70% reduction in survival (5-100 nM).[1] Abolished colony formation in H460 and A549 cells at 50 and 100 nM.[1] Radiosensitization enhancement factors of 1.52 (H460) and 1.31 (A549) at 10 nM.[1] |

| Chronic Myelogenous Leukemia (CML) | K562 | Inhibition of Bcr-Abl signaling. | IC50 of 33 nM for inhibition of Bcr-Abl phosphorylation and 43 nM for p-STAT5. |

| Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Not specified | Signs of clinical activity in Phase 1 trials. | A major cytogenetic response was observed in a patient with Ph+ ALL harboring the T315I mutation. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its anti-proliferative effects.

Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the investigation of this compound's anti-proliferative effects. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 50, 100 nM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (TUNEL Assay)

-

Cell Preparation: Culture and treat cells with this compound as described for the viability assay.

-

Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Then, permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells and resuspend in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP. Incubate for 60 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to detect the fluorescence of the labeled DNA strand breaks.

-

Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Preparation and Treatment: Culture and treat cells with this compound.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-IGF-1R, p-Src, p-Akt, total-IGF-1R, etc.) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising multi-targeted kinase inhibitor with potent anti-proliferative effects in a variety of cancer models. Its ability to simultaneously block key signaling pathways involved in tumor growth, survival, and metastasis provides a strong rationale for its continued investigation as a potential cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further explore the anti-cancer properties of this compound and similar multi-targeted agents.

References

XL228: A Multi-Targeted Tyrosine Kinase Inhibitor and its Impact on Src Family Kinases

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of XL228, a potent, multi-targeted tyrosine kinase inhibitor, with a specific focus on its interaction with and impact on Src family kinases (SFKs). This compound has been investigated for its potential therapeutic applications in oncology, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2]

Introduction to this compound and Src Family Kinases

This compound is a synthetic small molecule that exhibits inhibitory activity against a range of protein kinases, including the insulin-like growth factor 1 receptor (IGF-1R), Aurora kinases, fibroblast growth factor receptors (FGFR1-3), ABL kinase, and notably, Src family kinases.[3][4][5] Its ability to target multiple oncogenic drivers simultaneously positions it as a compound of interest in cancer research.[6]

Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in regulating a diverse array of cellular processes such as cell adhesion, growth, migration, and differentiation.[1] Dysregulation of SFK activity is frequently observed in various human cancers and is often associated with tumor progression and metastasis, making them a key target for anti-cancer therapies.[7][8]

Quantitative Analysis of this compound Kinase Inhibition

The inhibitory potency of this compound has been quantified against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a comparative view of its activity.

| Target Kinase | IC50 / Ki (nM) | Assay Type | Reference |

| Src | 6.1 | IC50 | [6][9][10][11] |

| Lyn | 2 | IC50 | [6][9][10] |

| Bcr-Abl | 5 | IC50 | [6][9][10][11] |

| Bcr-Abl (T315I mutant) | 1.4 | Ki | [9][10] |

| IGF-1R | 1.6 | IC50 | [6][9][10][11] |

| Aurora A | 3.1 | IC50 | [6][9][10][11] |

| Aurora B | Not specified | - | [6] |

| FGFR1-3 | Not specified | - | [3][6] |

| ALK | Not specified | - | [3][6] |

Impact on Src Signaling Pathways

This compound exerts its effects by inhibiting the phosphorylation activity of Src family kinases, thereby blocking downstream signaling cascades that promote oncogenesis. The diagram below illustrates the central role of Src in cellular signaling and the point of intervention by this compound.

Caption: this compound inhibits Src, blocking multiple downstream oncogenic pathways.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in the provided search results. However, based on the nature of the compound and the reported data, the following are representative methodologies that would be employed to assess its impact on Src family kinases.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of Src kinase activity.

-

Principle: A purified, recombinant Src kinase is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using radiometric or fluorescence-based methods.

-

Methodology:

-

A reaction buffer containing purified Src kinase, a biotinylated peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control) is prepared in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or complexed with a fluorescent probe).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate.

-

The amount of incorporated phosphate is measured using a scintillation counter or a fluorescence plate reader.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis.

-

2. Cellular Phosphorylation Assay (Western Blot)

-

Objective: To assess the effect of this compound on the phosphorylation of Src and its downstream substrates in a cellular context.

-

Principle: Cancer cell lines with active Src signaling are treated with this compound. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the total and phosphorylated forms of Src and its downstream targets.

-

Methodology:

-

Cancer cells (e.g., K562 for Bcr-Abl/Src activity) are cultured to an appropriate confluency.[9]

-

Cells are treated with various concentrations of this compound for a specified duration.

-

Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-Src, total Src, phospho-STAT5, total STAT5, or other relevant downstream targets.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the cellular activity of this compound.

Caption: Workflow for assessing this compound's cellular effect on Src phosphorylation.

Preclinical and Clinical Evidence

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound. For instance, in K562 xenograft tumors, this compound treatment led to a significant decrease in the phosphorylation of BCR-ABL and its substrate STAT5.[9]

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors, lymphomas, and multiple myeloma.[4][7][12] These studies have shown that this compound is generally well-tolerated and exhibits clinical activity, including a partial response in a non-small cell lung cancer patient and stable disease in several other patients.[7][12] Pharmacodynamic analyses from these trials confirmed the inhibition of IGF-1R and Src signaling pathways in patient samples.[12]

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant activity against Src family kinases. Its ability to disrupt key oncogenic signaling pathways, as demonstrated by both in vitro and in vivo data, underscores its potential as a therapeutic agent in oncology. The clinical data, though early, are encouraging and support the mechanism of action by showing target engagement in patients. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound in cancers driven by aberrant Src signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. This compound | CAS 898280-07-4 | Sun-shinechem [sun-shinechem.com]

- 6. This compound | Bcr-Abl | Src | Aurora Kinase | IGF-1R | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 12. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Discovery and Development of XL228

A Multi-Targeted Kinase Inhibitor for Cancer Therapy

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of XL228, a potent multi-targeted protein kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical development of this compound.

Introduction

This compound is a novel synthetic small molecule designed to inhibit a range of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] It has shown potent activity against several key oncogenic drivers, including the Bcr-Abl fusion protein, Insulin-like Growth Factor 1 Receptor (IGF-1R), Src family kinases, Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] Notably, this compound is also a potent inhibitor of the T315I mutant form of Abl, a common mutation that confers resistance to other tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML).[1][2]

Target Profile and In Vitro Efficacy

This compound exhibits a broad spectrum of kinase inhibition, targeting both tyrosine and serine/threonine kinases. The in vitro inhibitory activity of this compound against its key targets has been quantified through biochemical and cellular assays.

Kinase Inhibition Profile

Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) and inhibitor constant (Ki) values of this compound against a panel of purified kinases. These data demonstrate the potent and multi-targeted nature of the compound.

| Target Kinase | IC50 (nM) | Ki (nM) |

| Bcr-Abl (wild-type) | 5 | 5 |

| Bcr-Abl (T315I mutant) | 1.4 | 1.4 |

| IGF-1R | 1.6 | - |

| Src | 6.1 | - |

| Lyn | 2 | - |

| Aurora A | 3.1 | - |

| Aurora B | - | - |

| FGFR1 | - | - |

| FGFR2 | <20 (cellular assay) | - |

| FGFR3 | - | - |

| ALK | ~200 (cellular assay) | - |

Data compiled from multiple sources.[3][5]

Cellular Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. In viability assays, approximately 30% of the tested cell lines, including those with known ALK or FGFR mutations or amplifications, demonstrated IC50 values of less than 100 nM.[3]

In the context of CML, this compound effectively inhibits the phosphorylation of Bcr-Abl and its downstream substrate STAT5 in K562 cells, with IC50 values of 33 nM and 43 nM, respectively.[3]

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Bcr-Abl Signaling

The Bcr-Abl oncoprotein is the hallmark of CML and is a constitutively active tyrosine kinase. This compound directly binds to the ATP-binding site of the Abl kinase domain, including the imatinib-resistant T315I mutant, thereby inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the survival of CML cells.[3][6][7]

Blockade of IGF-1R Signaling

The IGF-1R pathway plays a significant role in tumor growth, survival, and resistance to chemotherapy.[1] this compound inhibits the tyrosine kinase activity of IGF-1R, thereby blocking the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[1][8][9]

Inhibition of Src Family Kinases

Src is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell adhesion, migration, and invasion.[4] By inhibiting Src, this compound can potentially reduce the metastatic potential of cancer cells.

Disruption of Mitosis through Aurora Kinase Inhibition

Aurora kinases A and B are key regulators of mitosis.[3] Inhibition of these kinases by this compound leads to defects in mitotic spindle formation and chromosome segregation. Short-term treatment of HeLa cells with this compound resulted in a majority of mitotic cells exhibiting a unipolar spindle and disorganized chromosomes, ultimately leading to mitotic catastrophe and cell death.[3] this compound eliminates the phosphorylation of Aurora A and B at concentrations above 10 nM.[3]

Preclinical In Vivo Studies

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models.

K562 Xenograft Model

In a K562 human chronic myeloid leukemia xenograft model, single-dose administration of this compound demonstrated a potent effect on Bcr-Abl signaling in the tumors.[3] A 50% decrease in the phosphorylation of Bcr-Abl was observed at this compound plasma concentrations of 3.5 µM, and a similar decrease in its substrate, phospho-STAT5, occurred at a plasma concentration of 0.8 µM.[3]

Early Clinical Development

This compound has been evaluated in a Phase 1 clinical trial in patients with advanced malignancies.

Phase 1 Study in Advanced Malignancies

A Phase 1 dose-escalation trial evaluated this compound administered as a weekly 1-hour intravenous infusion to patients with refractory solid tumors or lymphoma.[10] The maximum tolerated dose (MTD) was determined, and the study assessed the safety, pharmacokinetics, and pharmacodynamic effects of the drug. Evidence of clinical activity was observed, including stable disease in a number of patients.[10] Pharmacodynamic assessments in patient samples, including skin, hair, and blood, demonstrated inhibition of IGF-1R, Src, and FGFR1 signaling pathways.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blotting for Phospho-STAT5

-

Cell Lysis: Treat K562 cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like β-actin.

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Culture and Treatment: Grow HeLa cells on coverslips and treat with this compound at the desired concentration for a short period (e.g., a few hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Staining: Block the cells with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

DNA Staining and Mounting: Counterstain the DNA with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images of the mitotic spindles.

K562 Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of K562 cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., intravenous or oral administration daily or several times a week).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis, such as western blotting for target modulation (e.g., phospho-Bcr-Abl).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a promising preclinical profile. Its ability to inhibit key oncogenic drivers, including the drug-resistant T315I mutant of Bcr-Abl, and to modulate multiple signaling pathways simultaneously, suggests its potential as a broad-spectrum anti-cancer agent. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various malignancies.

References

- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. researchgate.net [researchgate.net]

- 10. Nuclear IGF-1R interacts with regulatory regions of chromatin to promote RNA polymerase II recruitment and gene expression associated with advanced tumor stage - PMC [pmc.ncbi.nlm.nih.gov]

XL228: A Multi-Targeted Tyrosine Kinase Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

XL228 is a potent, multi-targeted small molecule inhibitor of several critical oncogenic tyrosine and serine/threonine kinases. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key biological effects. Detailed tables summarizing its quantitative data and representative experimental protocols are provided to support its application in preclinical cancer research. Furthermore, diagrams of the primary signaling pathways modulated by this compound are included to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N4-(5-cyclopropyl-1H-pyrazol-3-yl)-N2-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-6-(4-methyl-1-piperazinyl)-2,4-pyrimidinediamine |

| CAS Number | 898280-07-4 |

| Molecular Formula | C22H31N9O |

| SMILES | CN1CCN(C2=CC(NC3=NNC(C4CC4)=C3)=NC(NCC5=CC(C(C)C)=NO5)=N2)CC1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 437.54 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 715.7 ± 70.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in DMSO. Insoluble in water. |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of multiple protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. Its primary targets include Bcr-Abl, Aurora kinases A and B, Insulin-like Growth Factor-1 Receptor (IGF-1R), Src family kinases, Fibroblast Growth Factor Receptors (FGFR1-3), and Anaplastic Lymphoma Kinase (ALK).[1][2][3]

Table 3: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Bcr-Abl | 5 |

| Bcr-Abl (T315I mutant) | 1.4 |

| Aurora A | 3.1 |

| IGF-1R | 1.6 |

| Src | 6.1 |

| Lyn | 2 |

The inhibitory activity of this compound translates to potent anti-proliferative effects in various cancer cell lines. Notably, it demonstrates efficacy against the T315I mutant of Bcr-Abl, which confers resistance to several other tyrosine kinase inhibitors.[4]

Bcr-Abl Signaling

This compound effectively inhibits the constitutively active Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This inhibition blocks downstream signaling through pathways such as JAK/STAT, leading to the suppression of cell proliferation and induction of apoptosis. A key downstream target, STAT5, shows decreased phosphorylation upon this compound treatment.[1]

Bcr-Abl Signaling Pathway Inhibition by this compound

IGF-1R Signaling

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a key driver of cell growth and survival. This compound inhibits IGF-1R, thereby blocking the activation of the PI3K/Akt and Ras/MAPK signaling cascades. This leads to reduced cell proliferation and survival.[4][5]

IGF-1R Signaling Pathway Inhibition by this compound

Aurora Kinase Signaling

Aurora kinases are essential for proper mitotic progression. This compound's inhibition of Aurora A and B kinases disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis. This is a key mechanism for its anti-cancer activity in rapidly dividing cells.[1]

Aurora Kinase Signaling Inhibition by this compound

Src Family Kinase Signaling

Src family kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting Src, this compound can impact a broad range of oncogenic processes.[4][5]

Src Signaling Pathway Inhibition by this compound

Experimental Protocols

The following are representative protocols for key in vitro assays to evaluate the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Viability Assay Workflow

Western Blot for Phospho-STAT5

This protocol describes the detection of phosphorylated STAT5 in cell lysates following treatment with this compound.

Materials:

-

Cancer cell line (e.g., K562)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.

Immunofluorescence for Mitotic Spindle Analysis

This protocol is for visualizing the effects of this compound on mitotic spindle formation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Glass coverslips in a 24-well plate

-

Paraformaldehyde (4% in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at a desired concentration for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block with blocking buffer for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on glass slides with mounting medium.

-

Visualize the mitotic spindles using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for investigating the roles of multiple key oncogenic kinases in cancer biology. Its potent and multi-targeted inhibitory profile provides a means to probe the complexities of cancer cell signaling and to explore potential therapeutic strategies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research settings.

References

- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for XL228 Western Blot Analysis of Target Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL228 is a potent, multi-targeted tyrosine kinase inhibitor designed to disrupt key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] This synthetic molecule concurrently targets the Insulin-like Growth Factor 1 Receptor (IGF1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Aurora kinases, Fibroblast Growth Factor Receptors (FGFR1-3), and Anaplastic Lymphoma Kinase (ALK).[4][5] The mechanism of action of this compound involves binding to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream substrates.[6] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting its target kinases using Western blotting.

The primary method to evaluate the inhibitory effect of this compound is to measure the phosphorylation status of its target kinases or their direct downstream effectors. A reduction in the phosphorylated form of a target protein in response to this compound treatment is indicative of successful target engagement and inhibition.

Key Signaling Pathways Targeted by this compound

Data Presentation: Antibody Selection for Western Blotting

Successful Western blot analysis is critically dependent on the use of specific and validated antibodies. The following table provides a curated list of recommended primary antibodies for assessing the phosphorylation status of this compound targets and corresponding total protein levels for loading control normalization.

| Target Protein | Phospho-Antibody (Phosphorylation Site) | Recommended Dilution (WB) | Total Protein Antibody | Recommended Dilution (WB) |

| IGF1R | p-IGF1R β (Tyr1131)/IR (Tyr1146) or p-IGF1R β (Tyr1316) | 1:1000 | IGF1R β | 1:1000 |

| Src | p-Src Family (Tyr416) | 1:1000 | Src | 1:1000 |

| Abl | p-c-Abl (Tyr245) | 1:1000 | c-Abl | 1:1000 |

| Aurora A | p-Aurora A (Thr288) | 1:1000 | Aurora A | 1:1000 |

| FGFR | p-FGFR (Tyr653/654) | 1:1000 | FGFR1 | 1:1000 |

| ALK | p-ALK (Tyr1604) | 1:1000 | ALK | 1:1000 |

| Loading Control | β-Actin or GAPDH | 1:1000 - 1:10000 | N/A | N/A |

Experimental Protocols

Experimental Workflow Overview

Cell Culture and Treatment

a. Cell Line Selection: Choose cell lines with known activation of the target pathways. Below are some suggested commercially available cell lines:

| Target Pathway | Recommended Cell Line(s) | Rationale |

| IGF1R | MCF7, HEK293, NCI-H460, NCI-H520, NCI-H661 | Endogenous expression and responsiveness to IGF-1 stimulation.[1][7][8] |

| Src | HT-29, COLO 201 | High endogenous Src activity. |

| Bcr-Abl | K562 | Philadelphia chromosome-positive, expresses constitutively active Bcr-Abl.[2][3][9][10][11] |

| Aurora Kinase | HeLa, HT-29 | High mitotic index, suitable for observing cell cycle-dependent kinase activity.[12] |

| FGFR | KG-1 (FGFR1 fusion), SNU-16 (FGFR2 amplification), KMS-11 (FGFR3 mutation) | Constitutively active FGFR signaling due to genetic alterations.[13][14] |

| ALK | SUP-M2, KARPAS-299 (NPM-ALK fusion) | Express constitutively active ALK fusion proteins.[15] |

b. Cell Seeding and Growth:

-

Culture cells in appropriate media and conditions as recommended by the supplier.

-

Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

c. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

For time-course experiments, a treatment duration of 2 to 24 hours is recommended.

-

For pathways requiring ligand stimulation (e.g., IGF1R), serum-starve the cells for 4-6 hours prior to treatment with this compound, followed by stimulation with the appropriate ligand (e.g., 100 ng/mL IGF-1 for 15-30 minutes) before cell lysis.

Cell Lysis

a. Reagents:

-

Modified RIPA Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 (or IGEPAL CA-630)

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

-

Protease and Phosphatase Inhibitors (add fresh before use):

-

1 mM PMSF

-

1X Protease Inhibitor Cocktail

-

1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate)

-

b. Lysis Procedure:

-

After treatment, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold modified RIPA buffer with freshly added inhibitors to each well/dish (e.g., 100-150 µL for a well in a 6-well plate).

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Protein Transfer

-

Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the recommended dilution of the primary antibody (phospho-specific) in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing (for total protein):

-

After imaging for the phospho-protein, the membrane can be stripped of the antibodies using a mild stripping buffer.

-

Re-block the membrane and probe with the primary antibody for the corresponding total protein.

-

Repeat the washing, secondary antibody incubation, and detection steps.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the corresponding total protein band to account for any variations in protein loading.

Expected Results and Data Interpretation

A successful experiment will show a dose- and/or time-dependent decrease in the phosphorylation of the target kinase and/or its downstream substrate in cells treated with this compound compared to the vehicle-treated control. The total protein levels of the target kinase should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.

Hypothetical Quantitative Data

The following table presents hypothetical data from a dose-response experiment to illustrate the expected outcome.

| This compound Concentration (nM) | p-Src (Tyr416) Intensity (Arbitrary Units) | Total Src Intensity (Arbitrary Units) | Normalized p-Src/Total Src Ratio | % Inhibition |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0 |

| 10 | 0.75 | 1.01 | 0.74 | 24.5 |

| 50 | 0.48 | 0.99 | 0.48 | 51.0 |

| 100 | 0.22 | 1.03 | 0.21 | 78.6 |

| 500 | 0.05 | 1.00 | 0.05 | 94.9 |

These results can be used to determine the IC50 value of this compound for the inhibition of a specific target in the chosen cell line.

References

- 1. Modeling cell line-specific recruitment of signaling proteins to the insulin-like growth factor 1 receptor | PLOS Computational Biology [journals.plos.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Contribution of BCR–ABL‐independent activation of ERK1/2 to acquired imatinib resistance in K562 chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Targeting Cellular Trafficking of Fibroblast Growth Factor Receptors as a Strategy for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for XL228 IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL228 is a potent, multi-targeted tyrosine kinase inhibitor with significant potential in oncology research and development. It demonstrates inhibitory activity against a range of kinases crucial for tumor cell proliferation, survival, and metastasis, including the Insulin-like Growth Factor 1 Receptor (IGF1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Fibroblast Growth Factor Receptors (FGFR1-3), Anaplastic Lymphoma Kinase (ALK), and Aurora kinases A and B.[1][2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways essential for tumor growth and survival. By targeting key tyrosine kinases, this compound can inhibit downstream signaling cascades that regulate cell cycle progression, angiogenesis, and cell migration.[3][4] The compound has shown efficacy in preclinical models, including those with mutations that confer resistance to other targeted therapies, such as the T315I mutation in BCR-ABL.[1]

Data Presentation

Biochemical Activity of this compound

The following table summarizes the biochemical IC50 values of this compound against a panel of purified kinases, providing a baseline for its potency and selectivity.

| Target Kinase | IC50 (nM) |

| IGF-1R | 1.6[1] |

| Src | 6.1[1] |

| Bcr-Abl | 5[1] |

| Lyn | 2[1] |

| Aurora A | 3.1[1] |

Note: Data presented is derived from biochemical assays using purified enzymes and may not directly correlate with cellular activity.

Cellular Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes |

| K562 | Chronic Myelogenous Leukemia | Phosphorylation Inhibition (BCR-ABL) | 33[1] | - |

| K562 | Chronic Myelogenous Leukemia | Phosphorylation Inhibition (STAT5) | 43[1] | - |

| HNSCC cell lines (HN-5, FaDu, UMSCC-1) | Head and Neck Squamous Cell Carcinoma | Cell Viability | Not explicitly defined | 5-100 nM reduced survival by 10-70%.[4] |

| NSCLC cell lines (H460, A549, H1299) | Non-Small Cell Lung Cancer | Cell Viability | Not explicitly defined | 5-100 nM reduced survival by 10-70%.[4] |

Furthermore, a broad screening of this compound against a panel of cancer cell lines revealed that approximately 30% of the tested cell lines, particularly those with characterized ALK or FGFR mutations or amplifications, exhibited IC50 values of less than 100 nM in viability assays.[1]

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound.

Experimental Protocols

IC50 Determination using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest and count cells from exponential growth phase.

-

Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). It is recommended to perform a wide range of concentrations in the initial experiment.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).

-

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound in cancer cell lines.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with demonstrated activity against a variety of cancer-related signaling pathways. The protocols and information provided in this document offer a comprehensive guide for researchers to determine the IC50 of this compound in their cancer cell lines of interest. Accurate and reproducible IC50 data are fundamental for the continued preclinical and clinical development of this and other potential anti-cancer agents.

References

Application Notes and Protocols for XL228 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL228 is a potent, multi-targeted tyrosine kinase inhibitor with demonstrated activity against several key signaling pathways implicated in cancer cell proliferation and survival. This document provides a comprehensive overview of the available information regarding the administration of this compound in preclinical animal studies, including formulation protocols, known mechanisms of action, and relevant signaling pathways. While detailed quantitative pharmacokinetic data from animal models remains limited in the public domain, this guide consolidates the existing knowledge to support the design of in vivo studies.

Mechanism of Action

This compound exhibits a broad spectrum of kinase inhibition, targeting multiple pathways crucial for tumor growth and survival.[1] It is a potent inhibitor of Bcr-Abl, Aurora A, Insulin-like Growth Factor-1 Receptor (IGF-1R), Src, and Lyn kinases, with IC50 values in the low nanomolar range.[1]

A key feature of this compound is its activity against the T315I mutant of Bcr-Abl, which confers resistance to other commonly used tyrosine kinase inhibitors.[2] Furthermore, its inhibition of the IGF-1R pathway, a critical mediator of cell growth and survival, suggests its potential therapeutic application in a wide range of human cancers.[2]

Signaling Pathways

The inhibitory action of this compound impacts several critical downstream signaling cascades. By targeting key kinases, this compound can modulate cell cycle progression, apoptosis, and angiogenesis. The primary signaling pathways affected by this compound are depicted below.

Caption: Signaling pathways inhibited by this compound.

Quantitative Data Summary

Detailed quantitative pharmacokinetic data for this compound in various animal models is not extensively available in published literature. However, a pharmacodynamics study in a K562 xenograft tumor model provides some insight into its in vivo activity.

| Parameter | Value | Animal Model | Source |

| Bcr-Abl Phosphorylation Inhibition (50%) | 3.5 µM (plasma concentration) | K562 Xenograft | [1] |

| STAT5 Phosphorylation Inhibition (similar to 50% Bcr-Abl inhibition) | 0.8 µM (plasma concentration) | K562 Xenograft | [1] |

For context, a Phase 1 clinical trial in human patients with advanced malignancies utilized intravenous (IV) infusion of this compound at doses ranging from 0.45 to 8.0 mg/kg administered weekly.[3] Pharmacokinetic analyses from this trial indicated that exposure to this compound increased with the dose, and minimal accumulation was observed with repeated dosing.[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

The following protocols are based on information provided by MedchemExpress for the preparation of this compound for animal studies.[1] The appropriate solvent and concentration should be selected based on the specific experimental design, animal model, and administration route.

Important Considerations:

-

It is recommended to first prepare a clear stock solution of this compound in an appropriate solvent.

-

For in vivo experiments, the working solution should be prepared fresh on the day of use.

-

The final concentration of DMSO in the working solution should be kept low, especially for animals that may be weak.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution of ≥ 2.08 mg/mL.

-

Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.

-

To prepare a 1 mL working solution:

-

Take 100 µL of the 20.8 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of Saline to adjust the final volume to 1 mL.

-

Protocol 2: Formulation with SBE-β-CD

This protocol yields a clear solution of ≥ 2.08 mg/mL.

-

Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.

-

To prepare a 1 mL working solution:

-

Take 100 µL of the 20.8 mg/mL DMSO stock solution.

-

Add 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.

-

Protocol 3: Formulation with Corn Oil

This protocol is suitable for longer-term dosing studies.

-

Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.

-

To prepare a 1 mL working solution:

-

Take 100 µL of the 20.8 mg/mL DMSO stock solution.

-

Add 900 µL of Corn oil and mix thoroughly.

-

General Workflow for a Xenograft Efficacy Study